3-methyl-N-(3-methylbutyl)cyclohexan-1-amine
Description
3-Methyl-N-(3-methylbutyl)cyclohexan-1-amine is a substituted cyclohexanamine derivative characterized by a tertiary amine group attached to a cyclohexane ring. The compound features a 3-methyl substituent on the cyclohexane ring and an N-(3-methylbutyl) side chain. For instance, similar cyclohexanamine derivatives are often prepared by reacting cyclohexanone intermediates with alkylamines under controlled conditions .
Properties
Molecular Formula |
C12H25N |
|---|---|
Molecular Weight |
183.33 g/mol |
IUPAC Name |
3-methyl-N-(3-methylbutyl)cyclohexan-1-amine |
InChI |
InChI=1S/C12H25N/c1-10(2)7-8-13-12-6-4-5-11(3)9-12/h10-13H,4-9H2,1-3H3 |
InChI Key |
VNBKSAJLVJHSLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)NCCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(3-methylbutyl)cyclohexan-1-amine typically involves the reaction of cyclohexanone with 3-methylbutylamine in the presence of a reducing agent. The reaction conditions often include:
Cyclohexanone: The starting material, which undergoes nucleophilic addition.
3-methylbutylamine: The amine source that reacts with cyclohexanone.
Reducing Agent: Commonly used reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Solvent: The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) or ethanol.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 3-methyl-N-(3-methylbutyl)cyclohexan-1-amine may involve continuous flow reactors to optimize yield and efficiency. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(3-methylbutyl)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Solvents: Reactions are typically carried out in solvents like ethanol, methanol, or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can produce a variety of functionalized cyclohexane compounds.
Scientific Research Applications
3-methyl-N-(3-methylbutyl)cyclohexan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving amine interactions with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-methyl-N-(3-methylbutyl)cyclohexan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or biological studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 3-methyl-N-(3-methylbutyl)cyclohexan-1-amine, along with their distinguishing features, synthesis methods, and applications:
*Calculated based on molecular formula.
Key Structural and Functional Differences
N-Substituent Variations: The target compound’s 3-methylbutyl group enhances lipophilicity compared to the 3-methoxypropyl group in N-(3-methoxypropyl)-3-methylcyclohexan-1-amine, which introduces polarity via the ether oxygen .
Chirality :
- Unlike the achiral target compound, 3-methyl-N-[(1R)-1-phenylethyl]cyclohexan-1-amine contains a chiral center, making it relevant for enantioselective applications .
Synthetic Complexity :
- The target compound’s synthesis is less complex than that of aryl-substituted analogs (e.g., 3-Methoxyeticyclidin), which require palladium-catalyzed coupling or multi-step protection/deprotection sequences .
Biological Activity
3-methyl-N-(3-methylbutyl)cyclohexan-1-amine is an organic compound characterized by a cyclohexane ring substituted with a methyl group and a 3-methylbutyl group attached to the nitrogen atom. This unique structure imparts distinct chemical properties that influence its biological activity. The compound has garnered attention in medicinal chemistry due to its potential interactions with various molecular targets, particularly in relation to neurotransmitter systems.
Chemical Structure and Properties
The molecular formula for 3-methyl-N-(3-methylbutyl)cyclohexan-1-amine is , with a molecular weight of approximately 183.33 g/mol. The dual substitution on the nitrogen atom enhances its reactivity, allowing for significant interactions with biological molecules through hydrogen bonding and ionic interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₅N |
| Molecular Weight | 183.33 g/mol |
| Structure | Cyclohexane with methyl and 3-methylbutyl substitutions |
The biological activity of 3-methyl-N-(3-methylbutyl)cyclohexan-1-amine is primarily attributed to its interaction with various receptors and enzymes. The amine group plays a crucial role in facilitating these interactions, which may modulate the activity of neurotransmitter systems. Research indicates that compounds with similar structures often exhibit significant pharmacological effects, including potential applications in treating neurological disorders .
Neurotransmitter Interaction
Studies have suggested that 3-methyl-N-(3-methylbutyl)cyclohexan-1-amine may interact with neurotransmitter receptors, potentially influencing synaptic transmission and neuronal excitability. This interaction could position the compound as a candidate for therapeutic interventions in conditions such as depression or anxiety disorders.
Antimicrobial Properties
Preliminary investigations into the antimicrobial properties of this compound indicate potential efficacy against certain bacterial strains. The structural characteristics that allow for effective binding to biological targets may also contribute to its antimicrobial activity.
Study on Neurotransmitter Receptors
A study conducted on compounds structurally similar to 3-methyl-N-(3-methylbutyl)cyclohexan-1-amine revealed significant binding affinities to serotonin and dopamine receptors, suggesting potential applications in mood regulation and neuropharmacology .
Antimicrobial Activity Assessment
In vitro tests demonstrated that 3-methyl-N-(3-methylbutyl)cyclohexan-1-amine exhibited antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, showing effectiveness comparable to known antimicrobial agents.
Comparative Analysis with Similar Compounds
To better understand the biological activity of 3-methyl-N-(3-methylbutyl)cyclohexan-1-amine, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Description | Biological Activity |
|---|---|---|
| Cyclohexylamine | A simpler amine with a cyclohexane ring | Limited; primarily used as an industrial chemical |
| N-methylcyclohexylamine | Methyl-substituted cyclohexylamine | Moderate; interacts with neurotransmitter systems |
| 3-methylcyclohexanamine | Cyclohexanamine with a methyl group at the 3-position | Potentially active against certain pathogens |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
